3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a benzenesulfonamide moiety, a methoxy group, a fluoro group, and a tetrahydroquinoline ring. Each of these groups would contribute to the overall 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, while the fluoro group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a sulfonamide group might increase its water solubility, while the fluoro group might increase its lipophilicity .Scientific Research Applications
Anti-Tumor Activity
Compounds with similar structures have been studied for their anti-tumor properties. They may act as modifiers of allergic and inflammatory responses and could potentially be used to treat skin diseases and cancer .
Anti-Inflammatory Activity
Derivatives of similar compounds have shown anti-inflammatory activities, which could be useful in developing treatments for inflammatory diseases .
Anticancer Activities
Studies have indicated that certain structural modifications, like the introduction of electron-withdrawing and electron-donating groups, can enhance anticancer activities against various cancer cell lines .
Fluorescence Studies
Related compounds have been used in fluorescence studies, which suggests that the compound might be applicable in fluorescence-based assays or sensors .
Organic Synthesis
Fluorinated acetophenone derivatives are used to prepare chalcone derivatives, indicating that the compound could be used in organic synthesis processes .
Cross-Coupling Reactions
Boronic acids and derivatives with similar substituents are used in cross-coupling reactions, suggesting a potential application in synthetic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds, which are related to this compound, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Quinoxaline derivatives, which are structurally related to this compound, have been reported to exhibit diverse biological activities, such as anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Action Environment
It’s worth noting that the stability of related organoboron compounds can be influenced by air and moisture .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-19(23)22-10-4-5-13-11-14(6-8-17(13)22)21-27(24,25)15-7-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZQOXTXOTUGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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